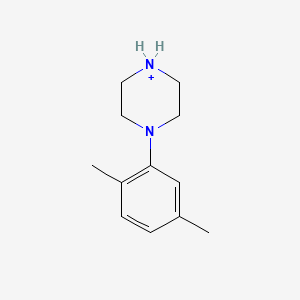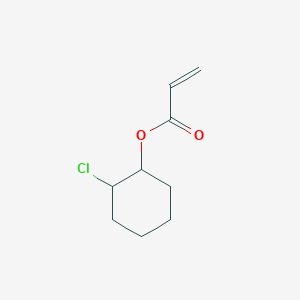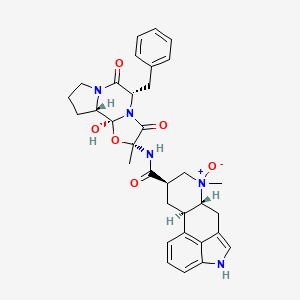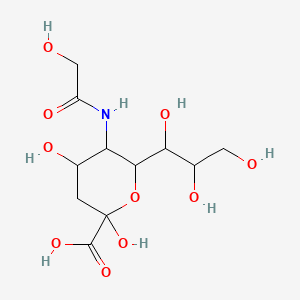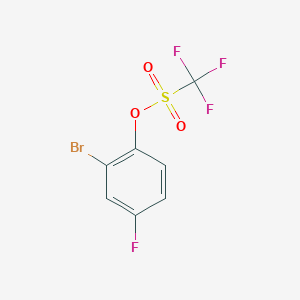
2-Bromo-4-fluorophenyl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-fluorophenyl trifluoromethanesulfonate is a heterocyclic organic compound with the molecular formula C7H3BrF4O3S and a molecular weight of 323.06 g/mol . It is commonly used in various chemical reactions and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluorophenyl trifluoromethanesulfonate typically involves the reaction of 2-Bromo-4-fluorophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-fluorophenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of the bromine and fluorine atoms on the aromatic ring.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: The major products are typically substituted aromatic compounds where the bromine or fluorine atoms are replaced by the nucleophile.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the aromatic ring with another aromatic or aliphatic group.
Aplicaciones Científicas De Investigación
2-Bromo-4-fluorophenyl trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-fluorophenyl trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions . The bromine and fluorine atoms on the aromatic ring also contribute to its reactivity by stabilizing the transition state during the reaction .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-Bromo-4-fluorophenyl trifluoromethanesulfonate is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which enhances its reactivity and makes it a versatile reagent in various chemical reactions . The trifluoromethanesulfonate group also provides excellent leaving group properties, making it highly effective in nucleophilic substitution reactions .
Propiedades
Fórmula molecular |
C7H3BrF4O3S |
|---|---|
Peso molecular |
323.06 g/mol |
Nombre IUPAC |
(2-bromo-4-fluorophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H3BrF4O3S/c8-5-3-4(9)1-2-6(5)15-16(13,14)7(10,11)12/h1-3H |
Clave InChI |
GQAILPHAWKCIEB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)Br)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


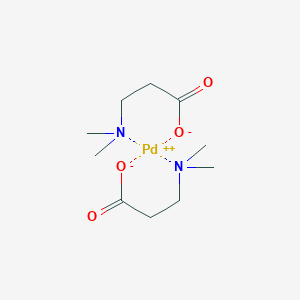
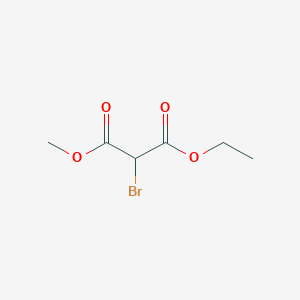
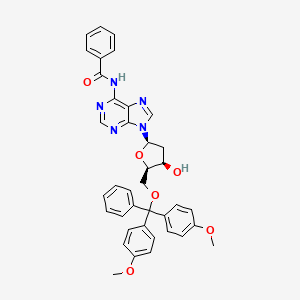
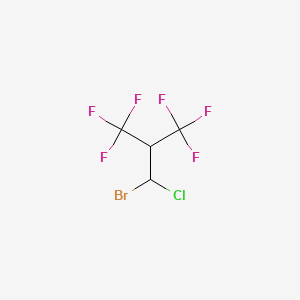
![(6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404441.png)
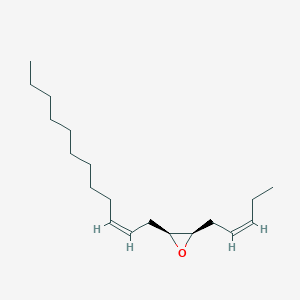
![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13404454.png)
![(2S)-N-[(2R,3S,5R)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B13404462.png)
![[S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide](/img/structure/B13404465.png)
